2,3-Dinor-11b-PGF2alpha

Description

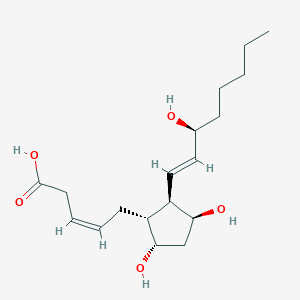

Structure

3D Structure

Properties

IUPAC Name |

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKLJIUIJUVJNR-KSJYGFEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Prostaglandin D2 Biosynthesis

Prostaglandin (B15479496) D2 (PGD2) is an eicosanoid, a signaling molecule derived from fatty acids. bioscientifica.com Its production is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. bioscientifica.comnih.gov The free arachidonic acid is then acted upon by cyclooxygenase (COX) enzymes, also known as prostaglandin endoperoxide H synthases (PTGS), which exist in two primary isoforms: COX-1 (PTGS1) and COX-2 (PTGS2). bioscientifica.com COX enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin G2 (PGG2), and subsequently into Prostaglandin H2 (PGH2). bioscientifica.comnih.gov

PGH2 is a pivotal branching point in the prostanoid synthesis pathway. bioscientifica.comnih.gov The final step in the synthesis of PGD2 is the isomerization of PGH2, a reaction catalyzed by Prostaglandin D synthases (PGDS). nih.govwikipedia.org There are two distinct types of PGDS: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS). nih.gov These synthases facilitate the conversion of PGH2 to PGD2, a major prostaglandin produced by mast cells. wikipedia.org While large amounts of PGD2 are found in the brain and mast cells, it is also produced in various other tissues and is involved in processes like allergic reactions. wikipedia.orgaaaai.org In human platelet-rich plasma, serum albumin has been identified as capable of catalyzing the conversion of PGH2 to PGD2. nih.gov

Biochemical Pathways and Enzymatic Conversion

F-ring Metabolites

The formation of 2,3-dinor-11β-Prostaglandin F2α (2,3-dinor-11β-PGF2α) is a multi-step process involving the enzymatic conversion of its precursor, Prostaglandin (B15479496) D2 (PGD2). aaaai.orgcaymanchem.com PGD2 is a primary prostanoid released from activated mast cells. aaaai.orgmayocliniclabs.com The metabolic pathway leading to 2,3-dinor-11β-PGF2α involves a series of enzymatic reactions that modify the structure of PGD2, ultimately resulting in a stable urinary metabolite that is often used as a biomarker for in vivo PGD2 production. caymanchem.com

The initial and pivotal step in this pathway is the conversion of PGD2 to 9α,11β-Prostaglandin F2α (9α,11β-PGF2α), also known as 11-epi-PGF2α. nih.govnih.gov This reaction is catalyzed by a stereospecific 11-ketoreductase, which reduces the keto group at the C-11 position of the cyclopentane (B165970) ring to a hydroxyl group. nih.gov This enzymatic conversion is notable for its stereospecificity, creating the 11β-epimer of Prostaglandin F2α (PGF2α). This transformation occurs with high activity in the cytosolic fractions of tissues such as the liver and kidney in various species. nih.gov

Following its formation, 9α,11β-PGF2α undergoes further catabolism through standard prostaglandin degradation pathways. A key enzyme in this process is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position. nih.govoup.comnih.gov This is often the rate-limiting step in the inactivation of F-series prostaglandins (B1171923). oup.com The action of 15-PGDH is typically followed by the reduction of the double bond at C13-C14. nih.gov

The final structural modification involves β-oxidation of the carboxylic acid side chain. This process removes two carbons from the alpha chain, resulting in the formation of the "dinor" (C18) structure. caymanchem.com The culmination of these enzymatic steps—11-keto reduction, 15-hydroxyl oxidation, and β-oxidation—yields the terminal metabolite, 2,3-dinor-11β-PGF2α. Its stability and presence in urine make it a reliable indicator of systemic mast cell activation. aaaai.orgmayocliniclabs.com

Table 1: Key Enzymes and Metabolites in the Formation of 2,3-dinor-11β-Prostaglandin F2α

| Precursor/Intermediate | Enzyme | Product/Metabolite |

| Prostaglandin D2 (PGD2) | 11-ketoreductase | 9α,11β-Prostaglandin F2α (11-epi-PGF2α) |

| 9α,11β-Prostaglandin F2α | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) & other enzymes | 2,3-dinor-11β-Prostaglandin F2α |

Analytical Methodologies for 2,3 Dinor 11beta Prostaglandin F2alpha Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of 2,3-dinor-11β-PGF2α in biological samples. mayocliniclabs.comquestdiagnostics.commayocliniclabs.com This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling precise and reliable measurements even in complex matrices like urine. mayocliniclabs.comnih.gov

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical first step to ensure accurate LC-MS/MS analysis by removing interfering substances from the biological matrix. For the analysis of 2,3-dinor-11β-PGF2α in urine, common techniques include:

Liquid-Liquid Extraction (LLE): This method is frequently used to isolate the analyte of interest. mayocliniclabs.commayocliniclabs.com In a typical LLE protocol, a deuterium-labeled internal standard, such as d9-2,3-dinor-11β-prostaglandin F2 alpha, is added to the urine sample. mayocliniclabs.commayocliniclabs.com The sample is then extracted with an appropriate organic solvent. Following extraction, the solvent is evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. mayocliniclabs.com

Solid-Phase Extraction (SPE): Automated solid-phase extraction methods have also been developed to handle samples efficiently. nih.gov This technique utilizes a solid sorbent to retain the analyte while unwanted matrix components are washed away. The analyte is then eluted and prepared for analysis.

For both random and 24-hour urine collections, refrigeration during collection is often recommended. aruplab.comaruplab.com It is also important to note that certain medications, such as aspirin (B1665792) and nonsteroidal anti-inflammatory drugs (NSAIDs), can decrease the concentration of prostaglandins (B1171923) and should be discontinued (B1498344) prior to sample collection if medically feasible. questdiagnostics.comquestdiagnostics.comuiowa.edu

Chromatographic Separation Parameters

Chromatographic separation is essential for distinguishing 2,3-dinor-11β-PGF2α from other structurally similar compounds and isomers that may be present in the sample. nih.gov A well-optimized chromatographic method enhances the specificity and accuracy of the quantification.

A representative LC method for the separation of 2,3-dinor-11β-PGF2α utilizes a C18 analytical column. mayocliniclabs.com The mobile phase typically consists of a gradient of two solvents, such as:

Mobile Phase A: 0.02% acetic acid in water thermofisher.com

Mobile Phase B: 0.02% acetic acid in methanol (B129727) thermofisher.com

The gradient elution starts with a higher percentage of the aqueous mobile phase and gradually increases the proportion of the organic mobile phase to elute the analyte from the column. thermofisher.com This ensures that 2,3-dinor-11β-PGF2α is well-resolved from other urinary components before it enters the mass spectrometer.

Interactive Data Table: Example LC Gradient for 2,3-dinor-11β-PGF2α Analysis

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 6.0 | 30 | 70 |

| 6.1 | 5 | 95 |

| 8.0 | 5 | 95 |

| 8.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Note: This is an example gradient and may vary depending on the specific column and instrumentation used.

Mass Spectrometric Detection and Ionization

Following chromatographic separation, the eluent is introduced into the mass spectrometer for detection. Heated electrospray ionization (HESI) is a commonly used ionization technique for prostaglandins. thermofisher.com The mass spectrometer is typically operated in the selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. thermofisher.com

For 2,3-dinor-11β-PGF2α, the deprotonated molecule is selected as the precursor ion. This ion is then fragmented, and specific product ions are monitored for quantification and confirmation. The ratio of the peak areas of the analyte to its deuterated internal standard is used to calculate the concentration of 2,3-dinor-11β-PGF2α in the sample. mayocliniclabs.com

Advanced Spectrometric Approaches for Enhanced Specificity

While LC-MS/MS is a robust technique, challenges such as chromatographic interferences can still arise, potentially affecting the accuracy of results. nih.govthermofisher.com To address these limitations, advanced spectrometric approaches that provide an additional dimension of separation are being integrated into analytical workflows.

Differential Mobility Spectrometry (DMS) Integration in LC-MS/MS

Differential Mobility Spectrometry (DMS), a type of ion mobility spectrometry, has emerged as a valuable tool for enhancing the specificity of LC-MS/MS assays for 2,3-dinor-11β-PGF2α. nih.gov DMS separates ions in the gas phase based on their differing mobility in high and low electric fields. nih.gov This separation is orthogonal to both liquid chromatography and mass spectrometry, providing an additional layer of selectivity. nih.gov

By incorporating a DMS device into the LC-MS/MS system, it is possible to significantly reduce interferences observed in the chromatograms. nih.gov This leads to a reduction in discordant quantifier/qualifier fragment ion ratios, indicating greater analytical specificity. nih.gov Validation studies have shown that the integration of DMS results in low interday imprecision and meets acceptance criteria for other analytical performance metrics. nih.gov

Field Asymmetric Ion Mobility Spectrometry (FAIMS) in LC-MS/MS

Field Asymmetric Ion Mobility Spectrometry (FAIMS) is a specific type of DMS that has been successfully applied to the analysis of 2,3-dinor-11β-PGF2α. thermofisher.com FAIMS operates by applying an asymmetric waveform between two electrodes, creating alternating high and low electric fields. thermofisher.comwikipedia.org By tuning a compensation voltage (CV) specific to the target analyte, its transmission through the FAIMS interface is stabilized, while the transmission of unwanted ions is destabilized. thermofisher.com

The use of a FAIMS interface in conjunction with LC-MS/MS has been shown to improve the peak shape and reduce the background noise when quantifying 2,3-dinor-11β-PGF2α in urine samples. thermofisher.com This results in an enhanced signal-to-noise ratio and improved specificity, as evidenced by more consistent fragment ion ratios. thermofisher.com The technology also helps to block neutral molecules from entering the mass spectrometer, leading to improved robustness of the assay. thermofisher.com

Interactive Data Table: Key Mass Spectrometry Parameters for 2,3-dinor-11β-PGF2α Analysis

| Parameter | Setting |

| Ionization Mode | Heated Electrospray Ionization (HESI), Negative Ion Mode |

| MS Operation Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | 353 |

| Product Ion (m/z) | 193 |

| Internal Standard | d9-2,3-dinor-11β-prostaglandin F2 alpha |

| Note: Specific m/z values may vary slightly based on instrumentation and adduct formation. |

Addressing Chromatographic Interferences and Matrix Effects

The quantification of 2,3-dinor-11β-PGF2α in urine is analytically challenging due to the high prevalence of co-eluting background interferences from the sample matrix. nih.govthermofisher.com These interferences can suppress or enhance the analyte signal, leading to inaccurate measurements. Consequently, several strategies are employed to mitigate these matrix effects.

A fundamental approach involves rigorous sample preparation. Techniques such as liquid-liquid extraction or automated solid-phase extraction (SPE) are used to clean up urine samples and isolate the analyte from interfering substances. nih.govmayocliniclabs.com For instance, one validated LC-MS/MS method involves adding the reagent to controls and specimens, followed by a liquid-liquid extraction. mayocliniclabs.com The extract is then evaporated before being reconstituted for analysis. mayocliniclabs.com

The most critical tool for combating matrix effects in LC-MS/MS analysis is the use of a stable isotope-labeled internal standard. For the analysis of 2,3-dinor-11β-PGF2α, deuterium-labeled 2,3-dinor-11β-prostaglandin F2 alpha (d9-2,3 BPG) is commonly used. mayocliniclabs.commayocliniclabs.com This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because it is affected by matrix effects and extraction inconsistencies in the same way as the target analyte, the ratio of the analyte's signal to the internal standard's signal provides an accurate quantification. mayocliniclabs.com

Furthermore, it is important to consider exogenous sources of interference. Patients taking aspirin or nonsteroidal anti-inflammatory drugs (NSAIDs) may have decreased concentrations of prostaglandin (B15479496) metabolites. aruplab.comuiowa.educhildrensmn.orguw.edu It is often recommended that patients discontinue these medications, if medically feasible, prior to sample collection to ensure accurate baseline measurements. uiowa.eduquestdiagnostics.com

Analytical Validation and Performance Metrics

For any analytical method to be considered reliable for clinical or research use, it must undergo rigorous validation to establish its performance characteristics. This includes determining its sensitivity, reproducibility, and specificity.

Sensitivity, often defined by the limit of detection (LOD) and limit of quantification (LOQ), is a critical performance metric. It determines the lowest concentration of 2,3-dinor-11β-PGF2α that can be reliably measured. Modern LC-MS/MS methods are known for their exceptional sensitivity, allowing for the detection of very low concentrations of the analyte. nih.govthermofisher.com

For comparison, older immunoassay techniques, such as radioimmunoassays (RIA) developed for related prostaglandins, also sought high sensitivity. For example, an RIA for 9α,11β-PGF2 reported a detection limit as low as 0.85 picograms (pg) per tube. nih.gov However, these methods often suffer from a lack of specificity, a challenge that is largely overcome by the targeted nature of LC-MS/MS. nih.gov The enhanced signal-to-noise ratio achieved with advanced MS techniques further improves effective sensitivity in complex matrices. thermofisher.com

Reproducibility assesses the consistency of results over time and across different analytical runs. It is typically expressed as the coefficient of variation (%CV) from replicate measurements. Low %CV values indicate high precision. Validation studies for 2,3-dinor-11β-PGF2α quantification using advanced LC-MS/MS methods have demonstrated excellent reproducibility. A study incorporating differential mobility spectrometry (DMS) with LC-MS/MS reported low interday imprecision, with %CVs of less than 6.5% across 20 replicate measurements. nih.gov In contrast, older immunoassay methods for related compounds reported both intra-assay and inter-assay CVs of less than 20%. nih.gov

| Analytical Method | Analyte | Performance Metric | Reported Value | Source |

|---|---|---|---|---|

| LC-DMS-MS/MS | 2,3-dinor-11β-PGF2α | Interday Imprecision (%CV) | <6.5% | nih.gov |

| Radioimmunoassay (RIA) | 9α,11β-PGF2 | Inter-assay Imprecision (%CV) | <20% | nih.gov |

Specificity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other, potentially interfering, components. nih.gov While tandem mass spectrometry is inherently specific, additional strategies can significantly enhance this attribute for challenging analytes like 2,3-dinor-11β-PGF2α.

The most advanced of these strategies involve the integration of ion mobility spectrometry with LC-MS/MS. nih.gov Techniques like Differential Mobility Spectrometry (DMS) and High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) introduce an additional dimension of separation. nih.govthermofisher.com These devices separate ions in the gas phase based on their size, shape, and charge, effectively filtering out co-eluting interferences that have the same mass-to-charge ratio as the analyte but different physical properties. nih.gov The addition of DMS or FAIMS devices to LC-MS/MS systems has been shown to significantly reduce chromatographic interferences, improve peak shape, and reduce the number of discordant quantifier/qualifier fragment ion results, thereby greatly improving the specificity and reliability of 2,3-dinor-11β-PGF2α measurements. nih.govthermofisher.com

Selective sample preparation also plays a crucial role in enhancing specificity. The choice of solid-phase extraction (SPE) sorbent can be optimized to selectively retain the analyte while washing away interfering compounds. For instance, in the analysis of a related prostaglandin, using a C2-silica sorbent with a specific wash solvent was shown to achieve approximately 80% specific immunoreactivity, a significant improvement over less selective methods. nih.gov

Role As a Biomarker in Biological Research

Assessment of Mast Cell Activation States

Mast cells are critical immune cells that, upon activation, release a cascade of potent chemical mediators. The assessment of this activation is crucial for understanding their role in health and disease. Urinary levels of 2,3-dinor-11β-PGF2α serve as a key indicator of this cellular activity.

2,3-dinor-11β-PGF2α is a major urinary metabolite of Prostaglandin (B15479496) D2 (PGD2). nih.govnih.gov PGD2 is a prominent prostaglandin produced by activated mast cells; in fact, it is the most abundant prostanoid they release. nih.govmayocliniclabs.com However, PGD2 is inherently unstable and is rapidly converted in the body to more stable metabolites, including 2,3-dinor-11β-PGF2α, which are then excreted in the urine. nih.govaaaai.org This rapid conversion makes the direct measurement of PGD2 challenging.

Consequently, quantifying the urinary concentration of 2,3-dinor-11β-PGF2α provides a reliable and commercially available method to assess the systemic production of PGD2. nih.govaaaai.org Research has shown that measuring PGD2 metabolites, such as 2,3-dinor-11β-PGF2α, enhances the sensitivity of urinary tests for detecting mast cell mediator release. aaaai.org While other cells like platelets, macrophages, and T helper cells can produce PGD2, they do so at levels 100 to 1000 times lower than mast cells, making elevated urinary PGD2 metabolites a strong indicator of mast cell activation. aaaai.org

The release of chemical mediators is the defining characteristic of mast cell activation. nih.gov 2,3-dinor-11β-PGF2α is one of the key urinary mast cell mediators studied for this purpose, alongside N-methylhistamine and leukotriene E4. nih.govnih.gov The clinical utility of urinary 2,3-dinor-11β-PGF2α in diagnosing mast cell activation has been demonstrated in several studies. nih.gov

A recent study established that an elevated acute-to-baseline ratio of urinary 2,3-dinor-11β-PGF2α is consistent with mast cell activation. nih.gov The investigation found that the lowest acute/baseline ratio of this metabolite that correlated with a significant increase in serum tryptase (another key mast cell mediator) was ≥ 1.31. nih.gov The average ratio observed in the study was notably higher, at 7.28, highlighting its dynamic range as a biomarker. nih.govresearchgate.net For diagnostic purposes, it is recommended to collect urine samples for 2,3-dinor-11β-PGF2α, N-methylhistamine, and leukotriene E4 simultaneously when evaluating for a mast cell activation event. nih.gov

| Biomarker Ratio in Mast Cell Activation Research | |

| Metric | Value |

| Lowest Acute/Baseline Ratio Correlating with Tryptase Increase | ≥ 1.31 |

| Average Acute/Baseline Ratio | 7.28 |

| Data from a study evaluating urinary mediators in patients with suspected mast cell activation episodes. |

Diagnostic and Monitoring Applications in Research Settings

The utility of 2,3-dinor-11β-PGF2α extends to specific research contexts, particularly those involving mast cell-driven pathologies.

Systemic mastocytosis (SM) is a clonal disorder characterized by the accumulation of neoplastic mast cells in one or more organs. mayocliniclabs.comelsevierpure.com A hallmark of this condition is the excessive release of mast cell mediators. Research has consistently shown that urinary levels of 2,3-dinor-11β-PGF2α are elevated in patients with SM. mayocliniclabs.comaaaai.orgwashington.edu This makes it a valuable, non-invasive screening tool in the initial evaluation of suspected cases. mayocliniclabs.comtestcatalog.org

The diagnostic sensitivity for SM is significantly improved when the measurement of urinary 2,3-dinor-11β-PGF2α is combined with that of other mast cell metabolites. mayocliniclabs.com When used in conjunction with urinary leukotriene E4 and N-methylhistamine, the sensitivity for detecting SM can increase to 90%. mayocliniclabs.comuw.edumayocliniclabs.com Reference laboratories suggest that a urinary concentration greater than 1802 pg/mg of creatinine (B1669602) is consistent with a diagnosis of systemic mast cell disease when correlated with clinical findings. nih.govtestcatalog.org

| Urinary Mediator Combinations in Systemic Mastocytosis (SM) Screening | |

| Mediator(s) Measured | Diagnostic Sensitivity |

| 2,3-dinor-11β-PGF2α alone | Baseline |

| 2,3-dinor-11β-PGF2α + Leukotriene E4 + N-methylhistamine | Up to 90% |

Mast Cell Activation Syndrome (MCAS) is a condition where patients experience recurrent episodes of severe systemic symptoms due to the release of mast cell mediators, but without the clonal mast cell proliferation seen in systemic mastocytosis. nih.govnih.gov In research settings, urinary PGD2 metabolites are recognized as being increased in MCAS. nih.gov

The measurement of 2,3-dinor-11β-PGF2α is particularly relevant in MCAS research because it can remain chronically elevated in patients with non-clonal mast cell activation disorders. aaaai.org This is in contrast to its more transient elevation following an acute event like anaphylaxis. aaaai.org Furthermore, while an increase in serum tryptase is a primary diagnostic criterion for MCAS, some individuals may not exhibit elevated tryptase levels. aaaai.orgnih.gov In these cases, elevated urinary mediators, including 2,3-dinor-11β-PGF2α, can provide crucial objective evidence of mast cell degranulation. aaaai.orgreddit.com Research has also highlighted cases where mast cell activation appears to selectively release PGD2, with normal histamine (B1213489) levels, making 2,3-dinor-11β-PGF2α a critical diagnostic marker. elsevierpure.com

It is important to note in a research context that elevated urinary levels of 2,3-dinor-11β-PGF2α are not exclusively specific to SM or MCAS. mayocliniclabs.comuw.edu Increased concentrations can also be detected in other inflammatory conditions. aaaai.org For instance, elevated levels have been found in patients with aspirin-exacerbated respiratory disease. nih.gov

Other conditions where this biomarker may be elevated include angioedema, diffuse urticaria, and certain myeloproliferative diseases, even in the absence of mast cell proliferation. uw.edumayocliniclabs.comuiowa.edu Additionally, inflammatory diseases in which mast cells are known to play a role, such as rheumatoid arthritis, can also present with elevated PGD2 and its metabolites during periods of active inflammation. aaaai.org This underscores the role of 2,3-dinor-11β-PGF2α as a marker of mast cell activation within a broader inflammatory context.

Comparative Analysis with Other Mast Cell Mediators

The diagnosis and monitoring of mast cell activation syndromes often rely on the measurement of various mediators released by these immune cells. While 2,3-dinor-11beta-PGF2alpha is a valuable marker, its clinical utility is enhanced when considered alongside other key mediators. A comparative analysis with N-methylhistamine, leukotriene E4, and serum tryptase provides a more comprehensive understanding of mast cell activity.

N-methylhistamine

N-methylhistamine is the primary metabolite of histamine, a well-known mediator of allergic reactions released from the granules of activated mast cells. wikipedia.orgnih.gov Due to its longer half-life compared to its parent compound, urinary N-methylhistamine offers superior sensitivity and specificity for detecting mast cell activation. wikipedia.org Elevated levels of urinary N-methylhistamine are consistent with conditions such as urticaria pigmentosa, systemic mastocytosis, and mast cell activation. wikipedia.org Research indicates that the degree of elevation in urinary N-methylhistamine often correlates with the extent of mast cell proliferation and activation. wikipedia.org While mild elevations can be seen in localized mast cell disorders, more significant increases (two-fold or more) are typically associated with systemic mastocytosis and anaphylaxis. wikipedia.org However, it is important to note that other cell types can also produce histamine, and baseline levels of N-methylhistamine may be elevated in atopic disorders. wikipedia.org

Leukotriene E4

Leukotriene E4 (LTE4) is a stable, end-product of the cysteinyl leukotriene pathway, which is activated in mast cells, basophils, eosinophils, and macrophages. nih.gov Cysteinyl leukotrienes are potent inflammatory mediators. oup.com Urinary LTE4 is considered a biomarker of total cysteinyl leukotriene production and its measurement provides a non-invasive method to assess this pathway. nih.gov Studies have shown that urinary LTE4 levels are significantly elevated during episodes of mast cell activation. wikipedia.org In one study, the average acute-to-baseline ratio of urinary LTE4 was found to be 35.98 in patients with mast cell activation syndrome. wikipedia.org Similar to N-methylhistamine, elevated baseline levels of LTE4 can be observed in other atopic conditions. wikipedia.org Therefore, assessing the change from baseline levels during a symptomatic event is crucial for its diagnostic utility in mast cell activation. wikipedia.org

Serum Tryptase

Serum tryptase is a neutral protease selectively concentrated in the secretory granules of mast cells. mayocliniclabs.com Its release into the bloodstream is a specific marker of mast cell degranulation. nih.govmayocliniclabs.com Elevated serum tryptase levels are a key diagnostic criterion for systemic mastocytosis and are also observed during anaphylactic reactions. mayocliniclabs.comtestcatalog.org Unlike the urinary metabolites of histamine and prostaglandins (B1171923), tryptase is measured in the blood. mayocliniclabs.com Its levels typically peak within 1 to 2 hours after an event and can remain elevated for up to 12-24 hours, offering a wider diagnostic window than histamine. testcatalog.org A baseline serum tryptase level greater than 20 ng/mL is considered a minor criterion for the diagnosis of systemic mastocytosis. testcatalog.orgyoutube.com However, not all individuals with mast cell activation will show elevated tryptase levels. mayocliniclabs.com

Table 1: Comparative Characteristics of Mast Cell Mediators

| Mediator | Sample Type | Key Features | Considerations |

|---|---|---|---|

| 2,3-dinor-11beta-Prostaglandin F2alpha | Urine | Metabolite of PGD2, a major product of mast cells. | Levels can be influenced by NSAIDs and aspirin (B1665792). mayocliniclabs.comnih.gov |

| N-methylhistamine | Urine | Major and more stable metabolite of histamine. wikipedia.org | Can be produced by other cells; baseline may be high in atopic individuals. wikipedia.org |

| Leukotriene E4 | Urine | Stable end-product of the cysteinyl leukotriene pathway. nih.gov | Also produced by other inflammatory cells; baseline may be high in atopic conditions. wikipedia.org |

| Serum Tryptase | Serum | Specific to mast cell granules. mayocliniclabs.com | Levels may not be elevated in all cases of mast cell activation. mayocliniclabs.com |

Influence of Exogenous Compounds on Biomarker Levels in Research Contexts

The accurate measurement of 2,3-dinor-11beta-PGF2alpha in research is contingent on understanding and controlling for the effects of exogenous compounds that can interfere with its synthesis. Nonsteroidal anti-inflammatory drugs (NSAIDs) and aspirin are of particular importance due to their mechanism of action.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins. nih.govyoutube.com This inhibition directly leads to a decrease in the production of Prostaglandin D2 (PGD2) and, consequently, its metabolite 2,3-dinor-11beta-PGF2alpha. mayocliniclabs.comnih.gov Research and clinical laboratory guidelines consistently highlight that patients taking NSAIDs may exhibit falsely low concentrations of this biomarker. mayocliniclabs.comnih.gov For accurate research data, it is often recommended that NSAIDs be discontinued (B1498344) for at least 72 hours prior to urine collection for 2,3-dinor-11beta-PGF2alpha analysis. mayocliniclabs.comnih.gov

Aspirin

Aspirin, a commonly used NSAID, irreversibly inhibits the COX-1 enzyme through acetylation. wikipedia.orgnih.gov This action effectively blocks the synthesis of prostaglandins, including PGD2. wikipedia.org Studies have demonstrated that aspirin administration leads to a significant reduction in the urinary excretion of PGD2 metabolites. In fact, pharmacological treatment with aspirin has been shown to decrease the production of 2,3-dinor-11beta-PGF2alpha. testcatalog.orgnih.gov Therefore, in research contexts requiring the measurement of this biomarker, it is crucial to have participants discontinue aspirin use. A washout period of up to two weeks is often recommended to ensure that the measurements are not affected by aspirin's inhibitory effects. mayocliniclabs.comnih.gov

Physiological and Pathophysiological Implications

Involvement in Inflammatory Processes

Mast cells are crucial effector cells in the immune system, and their activation leads to the release of a plethora of inflammatory mediators, including histamine (B1213489), tryptase, leukotrienes, and prostaglandins (B1171923). PGD2 is the most abundant prostaglandin (B15479496) produced by mast cells. mayocliniclabs.comtestcatalog.org Its metabolite, 2,3-dinor-11β-PGF2α, is therefore a key indicator of mast cell-driven immunological responses.

Elevated urinary levels of 2,3-dinor-11β-PGF2α are strongly associated with conditions characterized by mast cell activation, such as systemic mastocytosis and mast cell activation syndrome (MCAS). aaaai.orgmayocliniclabs.comquestdiagnostics.comuiowa.edu In systemic mastocytosis, there is a clonal proliferation of mast cells, leading to chronically elevated levels of mast cell mediators. mayocliniclabs.com In MCAS, mast cells are chronically active and release their mediators, resulting in a wide range of symptoms. aaaai.org

While other cells like T helper cells, dendritic cells, macrophages, and platelets can produce PGD2, the amount is 100 to 1000 times lower than that produced by mast cells, making elevated urinary 2,3-dinor-11β-PGF2α a specific marker for mast cell activation. aaaai.org It is important to note that elevated levels of this metabolite are not exclusive to mast cell disorders and can be observed in other inflammatory conditions like rheumatoid arthritis, angioedema, and diffuse urticaria. aaaai.orguiowa.edumayocliniclabs.com

A recent study highlighted the utility of measuring the ratio of acute to baseline levels of urinary 2,3-dinor-11β-PGF2α in diagnosing mast cell activation episodes. An elevated ratio was found to be consistent with mast cell activation, particularly when correlated with an increase in serum tryptase. nih.gov

Table 1: Research Findings on 2,3-dinor-11β-PGF2α in Mast Cell-Mediated Responses

| Finding | Implication | Reference |

| Elevated urinary 2,3-dinor-11β-PGF2α is a marker for mast cell activation. | Useful for screening and diagnosing systemic mastocytosis and MCAS. | aaaai.orgmayocliniclabs.comquestdiagnostics.com |

| Mast cells produce 100-1000 times more PGD2 than other immune cells. | High specificity of elevated 2,3-dinor-11β-PGF2α for mast cell activation. | aaaai.org |

| Acute/baseline ratio of urinary 2,3-dinor-11β-PGF2α can identify mast cell activation episodes. | Provides a dynamic measure of mast cell activity. | nih.gov |

Allergic reactions are a classic example of mast cell-driven inflammation. Upon encountering an allergen, mast cells degranulate, releasing mediators that orchestrate the allergic cascade. PGD2 and its metabolite 2,3-dinor-11β-PGF2α play a significant role in this process.

Research has demonstrated that 2,3-dinor-11β-PGF2α is actively generated during the early phase of allergic responses. nih.gov For instance, in patients with bee venom allergy, provocation with the venom leads to a significant increase in the levels of 9α,11β-PGF2, another PGD2 metabolite, indicating mast cell activation. nih.gov Urinary 9α,11β-PGF2 has been suggested as a sensitive marker for anaphylactic reactions. nih.gov

The measurement of PGD2 metabolites like 2,3-dinor-11β-PGF2α in various biological fluids, including urine and plasma, has proven useful in monitoring allergic inflammation, such as in asthma. nih.gov

Contributions to Respiratory Physiology

The involvement of mast cells and their mediators in respiratory physiology and pathophysiology is well-established. PGD2 is a potent bronchoconstrictor and plays a role in the inflammatory processes of the airways. Consequently, its metabolite, 2,3-dinor-11β-PGF2α, has been investigated as a marker of respiratory inflammation and its impact on lung function.

Studies have shown that urinary levels of PGD2 metabolites are elevated in patients with asthma, reflecting the underlying mast cell activation in the airways. aaaai.orgnih.gov These elevated levels can correlate with the severity of the disease and the degree of airflow limitation.

Aspirin-exacerbated respiratory disease (AERD), also known as Samter's triad, is a condition characterized by asthma, nasal polyposis, and respiratory reactions to aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs). In individuals with AERD, the inhibition of the cyclooxygenase-1 (COX-1) enzyme by NSAIDs leads to a shunting of arachidonic acid metabolism towards the production of pro-inflammatory leukotrienes.

Interestingly, patients with AERD have been found to have elevated urinary levels of PGD2 metabolites, including 2,3-dinor-11β-PGF2α. aaaai.orgnih.gov This suggests an underlying baseline activation of mast cells in this condition. The measurement of urinary 2,3-dinor-11β-PGF2α can be a useful tool in research models of AERD to understand the biochemical pathways involved and to assess the effects of therapeutic interventions. aaaai.org The administration of aspirin would be expected to decrease the levels of this metabolite, providing a measure of the drug's efficacy in blocking PGD2 production. aaaai.org

Table 2: 2,3-dinor-11β-PGF2α in Respiratory Research

| Condition | Finding | Implication | Reference |

| Asthma | Elevated urinary PGD2 metabolites. | Marker of airway inflammation and mast cell activation. | aaaai.orgnih.gov |

| Aspirin-Exacerbated Respiratory Disease (AERD) | Elevated baseline urinary PGD2 metabolites. | Indicates underlying mast cell activation and can be used to study disease mechanisms. | aaaai.orgnih.gov |

Link to Cardiovascular System Function (Research Perspective)

From a research perspective, the link between 2,3-dinor-11β-PGF2α and the cardiovascular system is primarily through its role as a marker of systemic inflammation and mast cell activation. Chronic inflammation is a known risk factor for cardiovascular disease. Mast cells are present in blood vessels and the heart, and their activation can contribute to the pathogenesis of atherosclerosis and other cardiovascular conditions.

While direct studies focusing solely on the cardiovascular effects of 2,3-dinor-11β-PGF2α are limited, its association with systemic mast cell activation provides an indirect link. Conditions with high levels of mast cell mediators, such as systemic mastocytosis, can manifest with cardiovascular symptoms, including flushing, tachycardia, and hypotension, due to the vasodilatory effects of mediators like histamine and PGD2. Therefore, measuring urinary 2,3-dinor-11β-PGF2α could serve as a research tool to investigate the contribution of mast cell activation to cardiovascular dysregulation in various inflammatory states.

Hypotension Mechanisms

One of the significant clinical manifestations associated with elevated mast cell mediators, including the parent compound of 2,3-dinor-11β-PGF2α, is hypotension. The release of PGD2 and its subsequent metabolism leads to systemic vasodilation, which can cause a drop in blood pressure. While direct studies on the hypotensive effects of 2,3-dinor-11β-PGF2α are limited, its role as a stable metabolite of the potent vasodilator PGD2 implicates it in these mechanisms. caymanchem.com In contrast, its related compound, Prostaglandin F2α (PGF2α), has been shown to elevate blood pressure through activation of the F prostanoid (FP) receptor. nih.gov This highlights the complex and sometimes opposing roles of different prostaglandins in blood pressure regulation.

Neurological and Behavioral Correlates (Research Perspective)

The influence of prostaglandins on the central nervous system is an expanding area of research. While direct evidence for the role of 2,3-dinor-11β-PGF2α in neurological and behavioral processes is still emerging, studies on its parent and related compounds offer intriguing hypotheses.

Sleep and Biological Rhythms Research

Prostaglandin D2 is a known potent sleep-promoting substance. Given that 2,3-dinor-11β-PGF2α is a major metabolite of PGD2, it is plausible that it may also play a role in sleep-wake regulation, although this is yet to be directly investigated. wikipedia.org Furthermore, recent research has demonstrated that PGF2α can affect the expression of clock genes, suggesting an involvement in the regulation of biological rhythms. nih.govnih.gov Studies in mice have shown that plasma levels of PGF2α exhibit a circadian rhythm and that the absence of its receptor leads to alterations in locomotor activity and the expression of core clock genes like Cry1, Cry2, and Per2. nih.govnih.gov This opens up the possibility that metabolites like 2,3-dinor-11β-PGF2α could also be part of the complex signaling network that governs our internal clocks.

Neuro-inflammation Hypotheses

Neuro-inflammation is a key component of many neurological disorders. Prostaglandins are significantly involved in these inflammatory processes within the brain. frontiersin.orguw.edu For instance, PGD2 has been shown to have both pro- and anti-inflammatory roles in the central nervous system. nih.gov Patients with mastocytosis, who have elevated levels of PGD2 metabolites like 2,3-dinor-11β-PGF2α, often report neuropsychiatric symptoms such as "brain fog" and cognitive difficulties, which are thought to be associated with elevated prostaglandin production. aaaai.org Furthermore, research on PGF2α has implicated it in neuroinflammatory pathways following traumatic brain injury, with antagonism of its receptor showing therapeutic potential. nih.gov J2 prostaglandins, which are also downstream products of the cyclooxygenase pathway, are known to be involved in neuronal dysfunction induced by pro-inflammatory stimuli. frontiersin.org These findings suggest that 2,3-dinor-11β-PGF2α could be a valuable biomarker and potential therapeutic target in conditions characterized by neuro-inflammation.

Role in Oncology Research

The tumor microenvironment is a complex ecosystem where various signaling molecules, including prostaglandins, play critical roles in cancer progression.

Mast Cell Involvement in Cancer Microenvironment

Mast cells, the primary source of PGD2, are known to infiltrate tumors and can have both pro- and anti-tumoral effects depending on the cancer type and context. mayocliniclabs.com They release a plethora of mediators, including prostaglandins, that can influence tumor growth, angiogenesis, and immune responses. mayocliniclabs.com The presence of 2,3-dinor-11β-PGF2α in the tumor microenvironment would therefore be indicative of mast cell activity. Research has shown that PGF2α and its precursor PGD2 can have differing effects on tumor progression, with PGF2α generally considered to promote it. mayocliniclabs.com Specifically, a bioactive metabolite of PGF2α, 11β-Prostaglandin F2α, which is structurally related to 2,3-dinor-11β-PGF2α, has been shown to stimulate the prostaglandin F receptor and induce slug expression in breast cancer, promoting cell survival. nih.gov

Table 1: Research Findings on Prostaglandins and Related Compounds

| Compound/Factor | Research Area | Key Findings |

|---|---|---|

| 2,3-dinor-11β-PGF2α | Mast Cell Activation | Elevated urinary levels are a marker for systemic mastocytosis and MCAS. nih.govmayocliniclabs.comwikipedia.orgaaaai.org |

| PGD2 | Sleep Regulation | Potent sleep-promoting substance. wikipedia.org |

| PGD2 | Neuro-inflammation | Exhibits both pro- and anti-inflammatory effects in the CNS. nih.gov |

| PGF2α | Blood Pressure | Can elevate blood pressure via the FP receptor. nih.gov |

| PGF2α | Biological Rhythms | Affects the expression of clock genes and exhibits a circadian rhythm in plasma. nih.govnih.gov |

| PGF2α | Neuro-inflammation | Implicated in neuroinflammatory pathways following traumatic brain injury. nih.gov |

| PGF2α | Oncology | Generally considered to promote tumor progression. mayocliniclabs.com |

| 11β-PGF2α | Oncology | Stimulates the prostaglandin F receptor and promotes breast cancer cell survival. nih.gov |

| Mast Cells | Cancer | Infiltrate tumors and can have both pro- and anti-tumoral effects. mayocliniclabs.com |

Prostaglandin Pathways in Tumor Biology

Prostaglandins (PGs) are a group of physiologically active lipid compounds that play a significant role in various biological processes, including inflammation and cancer. nih.govnih.gov Derived from arachidonic acid through the cyclooxygenase (COX) pathway, PGs such as prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α) are implicated in the development and progression of tumors. nih.govnih.gov The specific effects of prostaglandins on tumor biology are multifaceted and depend on the prostaglandin type, its concentration, the target tissue, and the expression of its corresponding receptors. nih.govmdpi.com While some prostaglandins like PGD2 appear to inhibit tumor progression, others, notably PGE2 and PGF2α, are often associated with increased tumor growth and aggressiveness. nih.govmdpi.comresearchgate.net

The synthesis of these prostanoids begins with the conversion of arachidonic acid to PGH2 by COX enzymes. nih.gov PGH2 is then metabolized by specific synthases into various prostaglandins. nih.gov For instance, PGF2α synthase (PGFS), a member of the aldo-keto reductase (AKR) family, can convert PGD2 into 11β-PGF2α, a stereoisomer of PGF2α. nih.govwjgnet.com This conversion is a critical step in certain cancers as it alters the balance of prostaglandins, which can influence tumor behavior. nih.govmdpi.com

The role of 2,3-dinor-11β-Prostaglandin F2α, a metabolite of PGD2, in tumor biology is an area of active investigation. caymanchem.com Its presence and concentration can reflect the activity of specific prostaglandin pathways within the tumor microenvironment. The enzyme aldo-keto reductase 1C3 (AKR1C3) is a key player in this process, as it catalyzes the formation of 11β-PGF2α. nih.govmdpi.com The actions of AKR1C3 can lead to the production of ligands for the prostaglandin F (FP) receptor, and the activation of this receptor has been linked to carcinoma cell survival. nih.govnih.gov

Research Findings on Prostaglandin Pathways in Cancer

Detailed research has illuminated the intricate roles of prostaglandin pathways in various cancers. The following table summarizes key findings related to the enzymes, prostaglandins, and receptors involved in tumor biology.

| Cancer Type | Enzyme/Receptor | Prostaglandin | Key Research Finding | Reference |

| Breast Cancer | AKR1C3, FP Receptor | 11β-PGF2α | High AKR1C3 expression is linked to adverse outcomes when the FP receptor is also present. 11β-PGF2α, produced by AKR1C3, activates the FP receptor, leading to increased cell survival and decreased chemosensitivity. This activation induces the expression of Slug, a protein associated with cancer progression. | nih.govnih.govmdpi.com |

| Breast Cancer | Not Specified | PGF2α | PGF2α levels are significantly higher in breast carcinoma tissues compared to benign tumors and normal tissue. High PGF2α levels correlate with indicators of a good prognosis, such as positive estrogen and progestogen receptor status and a low mitotic index. | nih.gov |

| Hormone-Dependent Rat Mammary Adenocarcinoma | Not Specified | PGF2α | PGF2α was found to inhibit the growth of this type of tumor, an effect that was linked to a reduction in serum progesterone (B1679170) levels. | nih.gov |

| Skin Squamous Cell Carcinoma | AKR1C3 | PGD2, PGF2α | Elevated expression of AKR1C3 leads to a decrease in PGD2 levels by metabolizing it into PGF2α. Since PGD2 has anti-angiogenic properties, its reduction promotes the formation of new blood vessels necessary for tumor growth. | nih.govmdpi.com |

| Colorectal Cancer | Not Specified | PGF2α | PGF2α has been demonstrated to enhance the migration and invasiveness of colorectal tumor cells. | nih.gov |

Prostaglandin Signaling Pathways in Tumor Progression

Prostaglandins exert their effects by binding to specific G-protein-coupled receptors on the cell surface, which in turn activates various intracellular signaling pathways. nih.govbjbms.org The activation of these pathways can lead to changes in cell proliferation, survival, migration, and invasion.

For example, the binding of 11β-PGF2α to the FP receptor in breast cancer cells has been shown to activate the ERK and CREB signaling pathways. nih.gov This activation subsequently induces the expression of the transcription factor Slug, which plays a crucial role in epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. nih.gov

In colorectal cancer, PGF2α has been shown to promote cell migration and invasiveness, though the specific downstream signaling pathways are still under investigation. nih.gov The broader family of prostaglandins, particularly PGE2, is known to activate multiple signaling cascades, including the EGFR, PI3K/AKT, and MAPK pathways, which are all well-established drivers of cancer progression. nih.gov While the direct signaling of 2,3-dinor-11β-PGF2α is less characterized, its precursor, 11β-PGF2α, clearly engages pathways that are fundamental to tumor biology.

The following table outlines some of the key signaling pathways influenced by prostaglandins in the context of cancer.

| Prostaglandin | Receptor | Activated Signaling Pathways | Consequence in Cancer | Reference |

| 11β-PGF2α | FP Receptor | ERK, CREB | Induction of Slug expression, leading to decreased chemosensitivity and enhanced cell survival in breast cancer. | nih.gov |

| PGF2α | FP Receptor | Not fully elucidated in all cancer types | Increased migration and invasiveness of colorectal cancer cells. | nih.gov |

| PGE2 | EP1, EP2, EP3, EP4 | EGFR, PI3K/AKT, MAPK, NF-κB, β-catenin | Enhanced cell growth, migration, and proliferation in various cancers including skin, oral, and colon cancer. | nih.gov |

It is evident that the prostaglandin pathways, including the synthesis and signaling of molecules like 2,3-dinor-11β-Prostaglandin F2α and its precursors, are deeply intertwined with the mechanisms of tumor biology. Further research into these pathways holds the potential to uncover novel therapeutic targets for cancer treatment.

Investigative Models and Experimental Approaches

In Vitro Cellular Models for Prostaglandin (B15479496) D2 Metabolism Studies

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of PGD2 metabolism, which leads to the formation of 2,3-dinor-11beta-prostaglandin F2alpha.

Mast Cell Line Investigations

Mast cells are a primary source of PGD2 in the body. wikipedia.org Various human mast cell models are utilized to study PGD2 biosynthesis and its subsequent metabolism. These include the LAD2 cell line, as well as mast cells derived from cord blood (CBMCs), peripheral blood (PBMCs), and human lung tissue (HLMCs). nih.gov Studies have shown that upon activation by stimuli like anti-IgE or the calcium ionophore A23187, these mast cells predominantly release PGD2. nih.gov The biosynthesis of PGD2 in these cells is initiated by the enzyme cyclooxygenase-1 (COX-1). nih.gov

Research on these cell lines has also explored the effects of inhibiting hematopoietic prostaglandin D synthase (hPGDS), the enzyme responsible for the final step in PGD2 synthesis. Inhibition of hPGDS not only blocks PGD2 formation but also leads to a redirection of the metabolic pathway, resulting in the increased production of other prostanoids like thromboxane (B8750289) A2 (TXA2) and prostaglandin E2 (PGE2). nih.gov

Table 1: Human Mast Cell Models for PGD2 Metabolism Studies

| Cell Model | Source | Key Findings Related to PGD2 Metabolism |

|---|---|---|

| LAD2 | Human Mast Cell Line | Activated by anti-IgE or A23187 to release PGD2. nih.gov |

| CBMCs | Cord Blood Derived Mast Cells | Predominantly release PGD2 upon activation. nih.gov |

| PBMCs | Peripheral Blood Derived Mast Cells | PGD2 biosynthesis is initiated by COX-1. nih.gov |

| HLMCs | Human Lung Mast Cells | Inhibition of hPGDS shunts metabolism towards TXA2 and PGE2. nih.gov |

Other Cellular Sources (Platelets, Macrophages, T Helper Cells, Dendritic Cells)

While mast cells are a major source, other immune cells also contribute to the production of PGD2 and its metabolites.

Platelets, Macrophages, and Dendritic Cells: These cells are known to produce PGD2, although typically at levels 100 to 1000 times lower than mast cells. aaaai.org Studies have shown that human monocytes and macrophages can be potent sources of PGD2 during acute, non-allergic pulmonary inflammation. mdpi.com Upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), these cells upregulate both COX-2 and hPGDS, leading to PGD2 release. mdpi.com Human peripheral blood monocytes, in particular, secrete significant amounts of PGD2. mdpi.com

T Helper Cells: PGD2 has been shown to influence the function of T helper (Th) cells. Specifically, PGD2 can favor Th2 functions through its receptor CRTH2, while restraining Th1 functions via the DP1 receptor. nih.gov This suggests a role for PGD2 in modulating the immune response, particularly in allergic inflammation. nih.gov

Dendritic Cells: Dendritic cells (DCs) in the skin have been identified as a source of PGD2. nih.gov They express hematopoietic PGD synthase (H-PGDS) and can be stimulated to secrete PGD2. nih.gov This production of PGD2 by DCs may play a role in mediating or regulating skin inflammation and contributing to both innate and acquired immune responses. nih.gov

Ex Vivo Tissue Perfusion Models

Ex vivo tissue perfusion models offer a bridge between in vitro and in vivo studies, allowing for the investigation of organ-specific metabolism in a controlled setting. These models maintain the viability and function of an organ outside the body, enabling the study of metabolic processes under near-physiological conditions. tno.nlhopkinsmedicine.org

For instance, ex vivo lung perfusion (EVLP) has been utilized to study the effects of prostaglandins (B1171923) on lung grafts. researchgate.netnih.gov In these models, donor lungs are kept in a state of perfusion and ventilation, which allows for the assessment of various physiological parameters and the effects of administered compounds. nih.gov Studies using EVLP have investigated the impact of prostaglandins on graft function, inflammation, and endothelial barrier integrity. researchgate.net The intestinal permeability of compounds can also be assessed using the ex vivo everted sac method. nih.gov

Animal Models for Studying 2,3-dinor-11beta-Prostaglandin F2alpha Production and Effects

Animal models are indispensable for understanding the in vivo production of 2,3-dinor-11beta-prostaglandin F2alpha and its physiological consequences.

Murine Models of Mast Cell Activation

Murine models have been instrumental in elucidating the role of mast cell-derived PGD2 in various physiological and pathological processes. For example, in models of lung carcinoma, mast cells have been shown to be a significant source of PGD2. nih.gov Studies using mice deficient in hematopoietic PGD synthase (H-PGDS) have demonstrated that a lack of PGD2 production by mast cells can enhance tumor progression. nih.gov

Furthermore, murine models have been used to study the role of PGD2 in mast cell activation-induced sensitization of esophageal vagal afferents, which is relevant to understanding esophageal nociception. nih.gov In mouse models of colitis and food allergy, pharmacological stimulation of the PGD2 receptor DP1 has been shown to attenuate symptoms, suggesting a protective role for PGD2 signaling in the intestinal barrier. nih.gov

Table 2: Findings from Murine Models of Mast Cell Activation

| Model | Key Finding | Implication |

|---|---|---|

| Lewis Lung Carcinoma | Mast cell-derived PGD2 acts as an antiangiogenic factor. nih.gov | PGD2 from mast cells can restrict tumor growth. nih.gov |

| Esophageal Afferent Sensitization | PGD2 plays a role in mast cell activation-induced sensitization of esophageal nerves. nih.gov | PGD2 is involved in esophageal pain perception. nih.gov |

| Colitis and Food Allergy | DP1 receptor stimulation reduces intestinal permeability. nih.gov | PGD2 signaling helps protect the intestinal barrier. nih.gov |

Primate Models of Prostaglandin D2 Metabolism

Primate models, particularly monkeys, have provided crucial insights into the metabolic fate of PGD2 in a system closely related to humans. Early studies involving the infusion of radiolabeled PGD2 into monkeys identified two major metabolic pathways. nih.gov One pathway leads to metabolites with a prostaglandin D ring structure, while the other, more abundant pathway, results in metabolites with a prostaglandin F ring structure. nih.gov

The major metabolite with a prostaglandin F ring structure was identified as 9,11,15-trihydroxy-2,3-dinorprosta-5,13-dien-1-oic acid, which is dinor-prostaglandin F2alpha. nih.gov This research was fundamental in establishing that many urinary metabolites of PGD2 are structurally identical to those of prostaglandin F2alpha, highlighting the importance of specific assays for distinguishing the metabolic products of these two prostaglandins. nih.gov

Future Directions in Research

Identification of Novel Regulatory Mechanisms for 2,3-dinor-11beta-Prostaglandin F2alpha Production

Future research must prioritize a deeper understanding of the regulatory networks governing the production of 2,3-dinor-11β-PGF2α. Since it is a downstream metabolite, this involves investigating the synthesis and metabolism of its precursor, PGD2.

The production of PGD2 is initiated from arachidonic acid and involves the sequential action of cyclooxygenase (COX) enzymes and prostaglandin (B15479496) D synthases (PGDS). There are two main isoforms of PGDS: the lipocalin-type (L-PGDS) and the hematopoietic (H-PGDS). While H-PGDS is found in immune cells like mast cells, L-PGDS is distributed in various tissues, including the central nervous system and male genital organs. nih.gov

Key areas for future investigation include:

Transcriptional and Post-Transcriptional Regulation: Research has shown that inflammatory mediators like interleukin-1β (IL-1β) can upregulate L-PGDS gene expression through signaling pathways such as NF-κB and MAPK. nih.govnih.gov Future studies should aim to identify other cytokines, growth factors, and signaling molecules that modulate the expression and activity of both H-PGDS and L-PGDS in various cell types.

Enzymatic Conversion and Metabolism: The conversion of PGD2 to F-series prostaglandins (B1171923), including the precursor to 2,3-dinor-11β-PGF2α, is an enzymatically driven process. An NADPH-dependent enzyme in the human liver has been identified to convert PGD2 to 9α,11β-PGF2α. nih.gov Further characterization of this and other potential enzymes in the metabolic cascade is crucial. Understanding the kinetics and tissue-specific expression of these enzymes will clarify how PGD2 is shunted towards the 11β-PGF2α pathway.

Influence of Pathophysiological States: Conditions like Crohn's disease have been associated with an upregulation of the PGD2 metabolic pathway, particularly involving L-PGDS in the enteric nervous system. nih.gov Investigating how different inflammatory environments, and the unique cellular and molecular signals within them, influence the preferential production of 2,3-dinor-11β-PGF2α is a critical research avenue.

| Regulatory Factor | Effect on PGD2/Metabolite Pathway | Associated Cell/Tissue Type |

| Interleukin-1β (IL-1β) | Upregulates L-PGDS gene expression | Chondrocytes, Enteric Nervous System |

| NF-κB Signaling | Essential for L-PGDS upregulation | Various, including enteric nervous system |

| MAPK Signaling (p38, JNK) | Upregulates L-PGDS gene expression | Chondrocytes, TE671 cells |

| Glucocorticoids | Induces L-PGDS gene expression | Preadipocytes |

| β-Hydroxybutyrate (BHB) | Induces PGD2 production via COX-1 | Brain (immune cells) |

Development of Advanced Analytical Techniques for Enhanced Precision

The accurate measurement of 2,3-dinor-11β-PGF2α in biological matrices, primarily urine, is fundamental to its clinical utility. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard, there is a continuous need for enhanced analytical precision. nih.govquestdiagnostics.com

Future research in this area should focus on:

Improving Specificity and Reducing Interference: A significant challenge with current LC-MS/MS methods is the prevalence of chromatographic interferences, which can lead to inaccurate quantification. nih.gov The integration of technologies like differential mobility spectrometry (DMS) has shown promise in overcoming these limitations. DMS separates ions based on their size, shape, and charge, adding an extra dimension of separation to significantly reduce interferences and improve analytical specificity. nih.gov Further validation and adoption of LC-DMS-MS/MS methods are expected to become a key focus.

Enhancing Sensitivity: While current methods are effective for detecting elevated levels in conditions like mastocytosis, higher sensitivity could enable the study of more subtle variations in 2,3-dinor-11β-PGF2α levels in a wider range of physiological and less severe pathological states.

Point-of-Care Testing: Developing rapid, reliable, and cost-effective assays for near-patient testing could revolutionize the diagnostic process for mast cell activation episodes, allowing for more timely clinical decisions.

| Analytical Technique | Principle | Advantage for 2,3-dinor-11β-PGF2α Analysis |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | High sensitivity and specificity; current gold standard. |

| LC-DMS-MS/MS | Adds differential mobility spectrometry to separate ions in the gas phase before mass analysis. | Significantly reduces chromatographic interferences, leading to greater analytical specificity and accuracy. nih.gov |

Elucidation of Specific Cellular and Molecular Targets Beyond Mast Cells

While mast cells are recognized as the predominant source of the PGD2 that leads to 2,3-dinor-11β-PGF2α, they are not the sole producers. aaaai.org A crucial future direction is to identify and understand the contribution of other cell types and to elucidate the specific molecular targets of this F-series prostaglandin.

Identifying Non-Mast Cell Sources: Cells such as T-helper 2 (Th2) cells, dendritic cells, macrophages, and platelets are also capable of producing PGD2, albeit at levels 100 to 1000 times lower than mast cells. aaaai.orgmastcellaction.org Research should focus on quantifying the contribution of these cells to the total body burden of 2,3-dinor-11β-PGF2α in different disease contexts, such as allergic asthma or inflammatory bowel disease. For instance, PGD2 release from dendritic cells has been suggested in response to niacin, independent of histamine (B1213489) release. mastcellaction.org

Investigating Cellular Targets of 11β-PGF2α: The biological activity of the precursor, 9α,11β-PGF2α, has been demonstrated, but its specific cellular and molecular targets are not fully understood. nih.gov Research on the closely related PGF2α has shown it can induce inflammatory signaling in human myometrial cells through the activation of NF-κB and MAPK pathways and can disrupt cell adhesion in bovine luteal cells. nih.govmdpi.com Future studies should investigate whether 9α,11β-PGF2α and its metabolites interact with known prostaglandin receptors (e.g., the FP receptor) or have unique targets, and what downstream signaling cascades they activate in cells beyond the immune system, such as endothelial, epithelial, or neuronal cells.

| Potential Cellular Source | Evidence for PGD2 Production | Implication for Research |

| Mast Cells | Primary source, producing high levels of PGD2. aaaai.org | Continue to be a major focus in mast cell-related disorders. |

| Th2 Cells | Produce PGD2 (2-6 ng/10^6 cells). mastcellaction.org | Important to investigate in the context of Th2-driven diseases like asthma. |

| Dendritic Cells | Produce PGD2 at levels 1% of mast cells. mastcellaction.org | Role in skin and niacin-induced flushing warrants further study. |

| Enteric Neurons/Glia | Express L-PGDS and can produce PGD2. nih.gov | Potential contribution to gastrointestinal inflammation and symptoms. |

| Macrophages/Platelets | Capable of producing low levels of PGD2. aaaai.org | Role in general inflammation and thrombosis needs clarification. |

Comprehensive Integration of Multi-Omics Data for Systems Biology Understanding

To build a holistic picture of the role of 2,3-dinor-11β-PGF2α, future research must move towards a systems biology approach. This involves the comprehensive integration of multi-omics data to connect the dots between genetic predisposition, gene expression, protein function, and metabolite production.

Methodologies for future application include:

Transcriptome-Wide Association Studies (TWAS): By combining genomic and transcriptomic data, TWAS can identify genes whose expression levels are associated with variations in 2,3-dinor-11β-PGF2α levels. mdpi.com This could uncover novel regulatory genes involved in the PGD2 metabolic pathway.

Metabolomics and Lipidomics: Untargeted and targeted metabolomic analyses can provide a broader picture of how the PGD2 pathway interacts with other metabolic networks in health and disease. This can help identify upstream and downstream metabolites that are co-regulated with 2,3-dinor-11β-PGF2α.

Proteomics: Analyzing the proteome of relevant cells (e.g., mast cells, eosinophils) can identify changes in the expression of enzymes (like PGDS isoforms) and signaling proteins in response to stimuli that lead to 2,3-dinor-11β-PGF2α production.

Machine Learning and AI: Integrating these vast datasets requires sophisticated computational tools. Machine learning algorithms can identify complex patterns and predictive biomarkers from multi-omics data, potentially stratifying patients based on their specific PGD2 metabolic signature and predicting therapeutic responses. frontiersin.org

By integrating these different "omics" layers, researchers can construct detailed models of the PGD2 metabolic network, moving beyond a single biomarker to a comprehensive understanding of its systemic role.

Q & A

Basic: What methodologies are recommended for quantifying 2,3-dinor-11beta-PGF2α in biological samples?

Answer:

Quantification typically employs competitive ELISA (detection range: 9.88–800 pg/mL) or liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., iPF2α-VI-d11) to ensure precision . Urine samples require normalization to creatinine (cutoff: <1,802 pg/mg creatinine for systemic mastocytosis exclusion) . Plasma preparation involves EDTA anticoagulation, centrifugation (180 × g for 10 minutes), and storage at -80°C with antioxidants (e.g., butylated hydroxytoluene) to prevent oxidation .

Basic: What is the role of 2,3-dinor-11beta-PGF2α as a biomarker in oxidative stress and inflammatory diseases?

Answer:

This metabolite is generated via non-enzymatic, free radical-mediated peroxidation of arachidonic acid, making it a marker of oxidative stress . Elevated levels are observed in asthma, mastocytosis, and angioedema, though specificity is limited due to overlaps with myeloproliferative disorders and urticaria . Its production may counteract COX-2 inhibitor efficacy by bypassing enzymatic pathways .

Advanced: How can researchers address non-specific elevation of 2,3-dinor-11beta-PGF2α in diverse pathologies?

Answer:

Multi-analyte panels (e.g., prostaglandin D2, heparin) improve diagnostic specificity for mast cell disorders . Confounding factors (e.g., renal function, sample handling) must be controlled. For example, urine creatinine normalization is critical to avoid false positives . Longitudinal studies with baseline measurements can distinguish transient elevations from chronic oxidative stress .

Advanced: What experimental design considerations are critical when studying its impact on COX-2 inhibitor efficacy?

Answer:

- In vitro models : Use COX-2-deficient cell lines to isolate non-enzymatic pathways .

- Clinical cohorts : Stratify patients by oxidative stress markers (e.g., 8-iso-PGF2α) and monitor inhibitor response .

- Controls : Include samples with stable arachidonic acid levels and exclude NSAID users to avoid interference .

Basic: What sample preparation protocols optimize 2,3-dinor-11beta-PGF2α analysis?

Answer:

- Urine : Centrifuge at 1,300 × g for 25 minutes, aliquot, and freeze at -20°C .

- Plasma : Collect in EDTA tubes, centrifuge within 4 hours, and add antioxidants (e.g., BHT) .

- Storage : Avoid repeated freeze-thaw cycles; use lyophilized standards for calibration .

Advanced: How do discrepancies in reported levels between studies affect data interpretation?

Answer:

Variability arises from:

- Methodological differences : ELISA vs. LC-MS sensitivity thresholds .

- Population heterogeneity : Genetic polymorphisms in arachidonic acid metabolism .

- Standardization : Use reference materials (e.g., Cayman Chemical standards) and report recovery rates for cross-study validation .

Basic: What are the implications of 2,3-dinor-11beta-PGF2α in systemic mastocytosis research?

Answer:

It is a PDG2 metabolite included in NCCN guidelines for mastocytosis diagnosis, though its lack of specificity necessitates complementary tests (e.g., tryptase, KIT D816V mutation) . Elevated levels correlate with symptom burden but are absent in 20–30% of cases, highlighting disease heterogeneity .

Advanced: What are the challenges in correlating levels with clinical outcomes in systemic mastocytosis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.